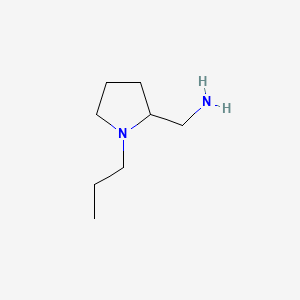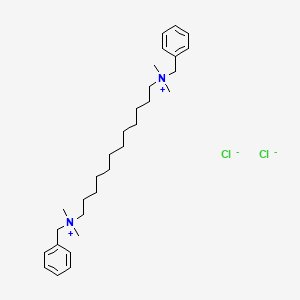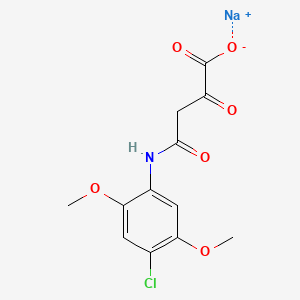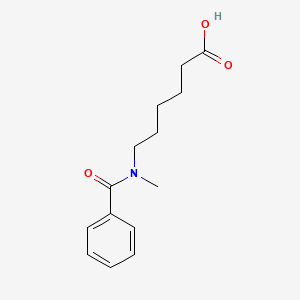
2-Propoxyethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxyethyl methacrylate is an organic compound with the molecular formula C9H16O3. It is a methacrylate ester that is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart flexibility, adhesion, and chemical resistance to the materials it is incorporated into.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-propoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Methacrylic acid+2-Propoxyethanol→2-Propoxyethyl methacrylate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of distillation and purification steps ensures the removal of impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxyethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-propoxyethanol.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 2-propoxyethanol.
Addition Reactions: Substituted methacrylate esters.
Scientific Research Applications
2-Propoxyethyl methacrylate is widely used in scientific research and industrial applications, including:
Polymer Chemistry: As a monomer for the synthesis of polymers and copolymers with specific properties.
Biomedical Applications: In the development of biocompatible materials and drug delivery systems.
Coatings and Adhesives: For its ability to enhance adhesion and flexibility in coatings and adhesives.
Electronics: In the production of flexible electronic materials and components.
Mechanism of Action
The mechanism of action of 2-propoxyethyl methacrylate primarily involves its polymerization and copolymerization to form materials with desired properties. The methacrylate group undergoes radical polymerization, leading to the formation of long polymer chains. The presence of the 2-propoxyethyl group imparts flexibility and chemical resistance to the resulting polymers.
Comparison with Similar Compounds
2-Hydroxyethyl methacrylate: Known for its use in hydrogels and contact lenses.
Methyl methacrylate: Widely used in the production of polymethyl methacrylate (PMMA) or acrylic glass.
Butyl methacrylate: Used in coatings and adhesives for its flexibility and adhesion properties.
Uniqueness: 2-Propoxyethyl methacrylate is unique due to its combination of flexibility, adhesion, and chemical resistance. The presence of the 2-propoxyethyl group distinguishes it from other methacrylate esters, providing specific advantages in applications requiring these properties.
Properties
CAS No. |
45023-48-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-propoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-11-6-7-12-9(10)8(2)3/h2,4-7H2,1,3H3 |
InChI Key |
NSIWGZFZGMIPEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)





